Sodium 3-hydroxybenzenesulfonate

Description

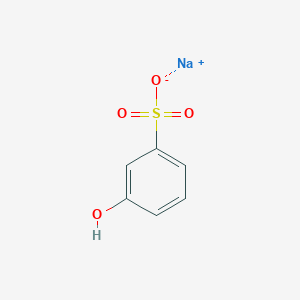

Structure

2D Structure

Properties

IUPAC Name |

sodium;3-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMNXFMNIFZLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162176 | |

| Record name | Sodium m-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14278-60-5 | |

| Record name | Sodium m-phenolsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium m-phenolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM M-PHENOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH50NPO23P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for Sodium 3 Hydroxybenzenesulfonate and Its Derivatives

Direct Synthetic Pathways

The primary route to synthesizing 3-hydroxybenzenesulfonic acid, the precursor to its sodium salt, is through the electrophilic sulfonation of phenol (B47542). This reaction's outcome is notably dependent on temperature, a principle that allows for regioselective control.

Low Temperature Sulfonation: When phenol reacts with concentrated sulfuric acid at lower temperatures (around 25-30 °C), the main product is the ortho-isomer, 2-hydroxybenzenesulfonic acid. quora.com This is attributed to the formation of hydrogen bonds between the hydroxyl and sulfonic acid groups, which stabilizes the ortho transition state. quora.com

High Temperature Sulfonation: At higher temperatures (around 100 °C), the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid, is predominantly formed. quora.com The steric hindrance between the adjacent bulky groups at the ortho position becomes more significant at elevated temperatures, favoring the para-product. quora.com

To obtain the meta-isomer, 3-hydroxybenzenesulfonic acid , a less direct but highly effective method is employed, which involves the hydrolysis of a diazonium salt. This multi-step process ensures the synthesis of the pure meta-isomer, free from other isomers. thieme-connect.dethieme-connect.de The synthesis starts from an aniline (B41778) derivative, which is diazotized and subsequently hydrolyzed to introduce the hydroxyl group at the desired position. This method is particularly valuable when isomeric purity is critical. thieme-connect.dethieme-connect.de

Another approach involves the sulfonation of benzene (B151609) to produce benzenesulfonic acid, which is then nitrated to form 3-nitrobenzenesulfonic acid. The nitro group is subsequently reduced to an amino group, yielding 3-aminobenzenesulfonic acid (metanilic acid). thieme-connect.de The amino group can then be converted into a hydroxyl group via a diazonium salt intermediate, leading to 3-hydroxybenzenesulfonic acid. thieme-connect.de Finally, neutralization with a sodium base, such as sodium hydroxide, yields the target compound, Sodium 3-hydroxybenzenesulfonate.

Chemical Transformations and Functional Group Interconversions

This compound and its parent acid are versatile starting materials for a variety of chemical transformations. The sulfonic acid and hydroxyl functional groups can be independently or concertedly modified to yield a range of derivatives.

A key transformation is the conversion of the sulfonic acid group into a sulfonyl chloride. For instance, the related compound 3-amino-4-hydroxybenzenesulfonic acid can be treated with thionyl chloride to produce 3-amino-4-hydroxybenzene-1-sulfonyl chloride. beilstein-journals.org This sulfonyl chloride is a highly reactive intermediate that can be used to synthesize sulfonamides, sulfonate esters, and other derivatives.

The hydroxyl group can undergo typical phenolic reactions. It can be alkylated to form ethers or acylated to form esters. These transformations can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule.

Furthermore, the sulfonic acid group can be displaced under certain conditions. For example, the desulfonation of hydroxybenzenesulfonic acids can be catalyzed by electron-rich palladium complexes to yield phenol, demonstrating the potential for C-S bond cleavage. researchgate.net Another example, although on a related compound, is the bromodesulfonation of sodium 3,5-dibromo-4-hydroxybenzenesulfonate, where the sulfonate group is replaced by a bromine atom. acs.org

The interconversion of functional groups on the aromatic ring is also a common strategy. As mentioned previously, an amino group can be converted to a hydroxyl group via diazotization, a reaction that is fundamental in the synthesis of 3-hydroxybenzenesulfonic acid from amino precursors. thieme-connect.dethieme-connect.de

Principles of Sustainable Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact and enhance safety. Key strategies include waste prevention through high atom economy, the use of safer solvents, and the development of energy-efficient processes. mdpi.com

One significant advancement is the use of ultrasonic irradiation to facilitate sulfonation reactions. scirp.org Ultrasound cavitation creates localized high-pressure and high-temperature zones, which can increase reaction rates and yields, often in greener solvents like water or even under solvent-free conditions. scirp.org For example, the sulfonation of phenols and anilines can be efficiently carried out under sonication using a Vilsmeier-Haack reagent in the presence of sodium bisulfite. scirp.org

The development of syntheses in aqueous media is another cornerstone of green chemistry. nih.gov Given the water solubility of this compound, developing subsequent derivatization steps in water can significantly reduce the reliance on volatile organic compounds (VOCs).

Furthermore, the choice of sulfonating agent is critical. While traditional methods often use concentrated or fuming sulfuric acid, which are highly corrosive, research is exploring milder and more selective reagents. quora.comresearchgate.net The use of catalytic systems and designing processes that allow for the recycling of reagents and solvents are also key aspects of making the synthesis more sustainable. researchgate.netacs.org

Synthesis of Functionalized Derivatives for Advanced Applications

The core structure of this compound serves as a scaffold for the synthesis of a wide array of functionalized derivatives with applications in materials science, catalysis, and medicinal chemistry.

Schiff Base Ligand Synthesis

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation reaction of a primary amine with an aldehyde or ketone. Derivatives of this compound are excellent precursors for water-soluble Schiff base ligands due to the presence of the hydrophilic sulfonate group. rsc.org

A common strategy involves using an amino-substituted hydroxybenzenesulfonic acid. For example, 3-amino-4-hydroxybenzenesulfonic acid can be reacted with various aldehydes to form a series of Schiff bases. researchgate.netdntb.gov.ua The resulting compounds, which incorporate both a hydroxyl and a sulfonic acid group, are capable of coordinating with metal ions and have been investigated for their colorimetric sensing properties. researchgate.net Similarly, water-soluble Schiff base ligands and their metal complexes have been synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, a structurally related compound, and have shown potential anticancer activity. rsc.org The synthesis is often straightforward, involving refluxing the amine and aldehyde in a suitable solvent like ethanol. sciensage.info

Another approach involves using a formyl-substituted hydroxybenzenesulfonate. Sodium 3-formyl-4-hydroxybenzenesulfonate can be condensed with hydrazides, such as picolinohydrazide, to create novel water-soluble ligands capable of forming complexes with metals like ruthenium. bohrium.com

Exploration of Organosodium Reactivity

Organosodium compounds contain a carbon-sodium (C-Na) bond and are known for their high reactivity as strong bases and nucleophiles. wikipedia.orglscollege.ac.in The C-Na bond is highly polar due to the significant difference in electronegativity between carbon (2.55) and sodium (0.93), which imparts a strong carbanionic character to the carbon atom. wikipedia.org

While the direct synthesis of an organosodium compound from this compound by deprotonation of a C-H bond is challenging, the principles of organosodium chemistry can be applied to its derivatives. For instance, if a halogenated derivative of 3-hydroxybenzenesulfonate were prepared, a halogen-metal exchange could potentially generate an organosodium species. This reactive intermediate could then be used to form new carbon-carbon bonds by reacting with electrophiles like carbon dioxide (Wanklyn reaction) or other carbonyl compounds. wikipedia.orgsaylor.org

However, the application of organosodium compounds in synthesis is somewhat limited compared to their organolithium counterparts, which often exhibit more convenient reactivity and are more readily available. wikipedia.orglscollege.ac.in Simple organosodium compounds also tend to be poorly soluble polymers. lscollege.ac.in Nevertheless, the exploration of organosodium intermediates remains a potential, albeit underdeveloped, avenue for creating novel derivatives of this compound. nih.gov

Novel Functionalized Derivative Generation

A diverse range of novel derivatives has been generated from precursors related to this compound, highlighting its versatility as a building block.

Sulfonamide Derivatives: Starting from 3-amino-4-hydroxybenzenesulfonamide, a series of novel derivatives has been synthesized. nih.govresearchgate.net These include compounds where the amino group is modified to form β-alaninamides or reacted to form complex imidazole (B134444) structures. nih.govresearchgate.net These sulfonamides have been explored for their potential as carbonic anhydrase inhibitors. nih.govresearchgate.net

Benzoxazine (B1645224) Monomers: A sulfonic acid-containing benzoxazine monomer was synthesized using sodium 4-hydroxybenzenesulfonate (B8699630), 4,4′-diaminodiphenylmethane, and paraformaldehyde. acs.org The resulting polymer membrane showed potential for use in direct methanol (B129727) fuel cells. acs.org

Halogenated Derivatives: Halogenated versions of hydroxybenzenesulfonates, such as sodium 3,5-dichloro-2-hydroxybenzenesulfonate, are commercially available or can be synthesized. merckmillipore.comthermofisher.comsigmaaldrich.com These compounds serve as important reagents, for example, in chromogenic assays for peroxidase activity. sigmaaldrich.com

Imidazole Derivatives: Functionalized imidazole derivatives bearing a benzenesulfonamide (B165840) group have been synthesized. nih.gov These syntheses often involve multi-step sequences starting from compounds like 3-aminobenzenesulfonamide, demonstrating how the core structure can be elaborated into complex heterocyclic systems with potential biological activity. nih.gov

The continued exploration of these synthetic pathways allows for the generation of a multitude of functionalized derivatives, expanding the chemical space and potential applications of compounds derived from this compound.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Elucidation of Coordination Modes

The design of ligands based on hydroxybenzenesulfonate scaffolds is guided by the strategic placement of functional groups to achieve specific coordination geometries and complex stabilities. The spatial arrangement of the hydroxyl (-OH) and sulfonate (-SO₃H) groups on the benzene (B151609) ring is critical for enabling precise metal-ligand coordination. The sulfonic acid group, in particular, enhances the water solubility of the resulting metal complexes, a desirable property for certain applications.

The coordination modes of ligands derived from or related to 3-hydroxybenzenesulfonate are diverse. Depending on the metal ion, reaction conditions, and the presence of other co-ligands, these molecules can act as bidentate, tridentate, or even higher-denticity ligands. For instance, in some transition metal complexes, related ligands have been shown to act as mono-negative bidentate or bi-negative tridentate and tetradentate ligands. researchgate.netresearchgate.net This flexibility in coordination allows for the construction of a wide range of supramolecular architectures.

| Coordination Mode | Description | Example Metal Ions | Reference |

|---|---|---|---|

| Mono-negative Bidentate (ON) | Coordination through one oxygen and one nitrogen atom. | Ni(II) | researchgate.net |

| Bi-negative Tridentate (ONO) | Coordination through two oxygen atoms and one nitrogen atom. | Fe(III), Pd(II), Cd(II) | researchgate.netresearchgate.net |

| Bi-negative Tetradentate (ONNO) | Coordination through two oxygen and two nitrogen atoms. | Co(II), Mn(II), Ce(III) | researchgate.netresearchgate.net |

| Bi-negative Pentadentate (ONNNO) | Coordination through three nitrogen and two oxygen atoms. | Hg(II) | researchgate.net |

Synthetic Strategies and Structural Characterization of Metal Complexes

The synthesis of metal complexes with Sodium 3-hydroxybenzenesulfonate and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. rsc.org The choice of synthetic method can significantly influence the final structure and dimensionality of the coordination compound.

The formation of transition metal complexes with ligands derived from hydroxybenzenesulfonates is often achieved through straightforward substitution reactions. eolss.net In a typical synthesis, an aqueous or alcoholic solution of a transition metal salt, such as a chloride or acetate (B1210297), is mixed with a solution of the ligand. rsc.org The reaction mixture may be heated to facilitate complex formation. rsc.org The resulting complexes can then be isolated as crystalline solids. The presence of the sulfonate group often imparts water solubility to these complexes. researchgate.net

Lanthanide ions are known for their high and variable coordination numbers, which makes them excellent candidates for forming coordination polymers with multidentate organic ligands like hydroxybenzenesulfonates. rsc.org The synthesis of lanthanide coordination polymers often employs hydrothermal methods, where the reaction is carried out in water at elevated temperatures and pressures. scirp.orgnih.gov These conditions can promote the formation of extended one-, two-, or three-dimensional networks. rsc.org The resulting lanthanide coordination polymers can exhibit interesting properties, such as photoluminescence. scirp.orgnih.govnih.gov

A comprehensive understanding of the structure and bonding in metal complexes of 3-hydroxybenzenesulfonate requires the use of a variety of advanced characterization techniques.

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the synthesized bulk material and to identify crystalline structures. researchgate.net

Spectroscopic Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the ligand and how their vibrational frequencies shift upon coordination to a metal ion. researchgate.net

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into the coordination environment of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and its complexes in solution. researchgate.netrsc.org

Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.net

Magnetic Susceptibility Measurements: These measurements help to determine the magnetic properties of the complexes, which can provide information about the oxidation state and spin state of the metal ion. researchgate.net

Computational Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for gaining a deeper understanding of the electronic structure and bonding in metal complexes. researchgate.netresearchgate.netresearchgate.net DFT calculations can be used to:

Optimize the molecular geometry of the complexes, which can then be compared with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Calculate the electronic properties, such as the distribution of electron density and the nature of the metal-ligand bonds.

Predict spectroscopic properties, which can aid in the interpretation of experimental spectra.

Evaluate the redox potentials of the metal complexes. nih.gov

These computational studies complement experimental findings and provide a more complete picture of the metal-ligand interactions at a molecular level.

Catalytic Properties and Reactivity of Metal Complexes

Metal complexes derived from hydroxybenzenesulfonate and related ligands have shown potential in catalysis. For example, some lanthanide sulfate (B86663) complexes formed in situ from 5-sulfosalicylic acid have been investigated for their catalytic properties in the oxidation of cyclohexane (B81311). scirp.org The reactivity of these complexes is often linked to the nature of the metal center and the coordination environment provided by the ligand. nih.gov The presence of the sulfonate group can also influence the catalytic activity, particularly in aqueous media. alfachemic.com Furthermore, the reactivity of related systems has been studied in the context of oscillating chemical reactions, such as the Belousov-Zhabotinsky reaction, where the addition of hydroxybenzenesulfonate can lead to complex dynamic behaviors. researchgate.netacs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Applications (DFT, TDDFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are powerful quantum chemical methods used to investigate the properties of molecules. DFT is employed to determine the electronic ground state of a system, while TDDFT is used for excited states, making it particularly useful for predicting spectroscopic properties. arxiv.org These calculations are foundational for understanding the electronic structure, molecular orbitals, and electrostatic potential of sodium 3-hydroxybenzenesulfonate.

For instance, DFT calculations at the B3LYP/3-21G level of theory have been utilized to investigate the equilibrium geometry of related ligand structures. researchgate.net Furthermore, methods like B3LYP and HSEh1PBE with basis sets such as 6-311++G(d,p) are used to determine optimized molecular geometries and other properties. researchgate.net The choice of functional and basis set, such as the CAM-B3LYP functional with the 6-311G++(2d,2p) basis set, is critical for obtaining accurate results for properties like molecular structures and spectroscopic investigations. nih.gov

Electronic Structure Determination

The electronic structure of a molecule describes the arrangement and energy levels of its electrons. DFT calculations are a primary tool for elucidating this structure. By solving the Kohn-Sham equations, DFT provides the electron density from which various electronic properties can be derived. arxiv.orgnih.gov For this compound, understanding its electronic structure is key to predicting its reactivity and interactions with other molecules. The distribution of electron density, for example, can indicate which parts of the molecule are electron-rich or electron-deficient.

Studies on similar compounds, like 3-amino-4-hydroxybenzene sulfonic acid, have utilized DFT with various functionals (B3LYP-D3BJ, M06–2X, and APF-D) to extensively study their structural properties. researchgate.net These calculations provide optimized geometrical parameters that are often in good agreement with experimental data, such as that from single crystal X-ray diffraction. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. chalcogen.ro

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For example, in a study of imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid, a smaller HOMO-LUMO energy gap in one of the compounds indicated lower stability and higher reactivity. researchgate.net The HOMO-LUMO energies also provide insights into charge transfer within the molecule. researchgate.net Theoretical calculations, often performed using DFT, can accurately predict these orbital energies and the resulting energy gap. chalcogen.ronih.gov

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isolated Gas Molecule Example | -3.7552 | 2.5897 | 6.3449 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP is the force experienced by a positive test charge at a point in the vicinity of a molecule, arising from the molecule's electron and nuclear charge cloud. uni-muenchen.de

The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netresearchgate.net For example, in a related anilinium phenolsulfonate compound, the negative regions were found mainly over the SO3 and OH groups, while positive regions were over the CH3 and NH3 protons, providing information about where the molecule can interact. researchgate.net This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Reaction Mechanism Elucidation and Energetic Profiling

Computational chemistry plays a crucial role in elucidating reaction mechanisms and profiling the energetics of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, and calculate the activation energies associated with different reaction pathways.

While specific studies on the reaction mechanisms of this compound are not detailed in the provided context, the general approach involves using DFT to map out the reaction coordinates. For instance, in the study of selenocyclization reactions, computational methods helped to establish the intermediacy of a seleniranium ion and understand the thermodynamics of the reaction. researchgate.net Similarly, understanding the electrophilic addition of sulfenyl halides to double bonds is aided by considering the formation of thiiranium or seleniranium cations as intermediates. researchgate.net These computational insights are vital for predicting the feasibility and outcomes of chemical reactions.

Simulated Spectroscopic Property Predictions

Theoretical calculations are extensively used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements. DFT and TDDFT are the primary methods for simulating various types of spectra.

For instance, TDDFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules. acs.orgresearchgate.net A study on imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid showed that the experimental UV-Vis data matched the theoretical predictions well. researchgate.net Theoretical calculations using methods like TDDFT on CAM-B3LYP with a 6-311++G(d,p) basis set in a solvent can be used to understand the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of Sodium 3-hydroxybenzenesulfonate, providing insights into its atomic connectivity and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the carbon-hydrogen framework of a molecule. While comprehensive experimental spectra for this compound are not widely published, the expected signals can be predicted based on its chemical structure. Furthermore, data from closely related isomers, such as 4-hydroxybenzenesulfonic acid, provide valuable comparative information. scirp.orgchemicalbook.com

For ¹H-NMR , the aromatic protons of the 3-hydroxybenzenesulfonate anion would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing sulfonate group and the electron-donating hydroxyl group. In a deuterated solvent like D₂O, the acidic proton of the hydroxyl group would typically exchange and not be observed.

For ¹³C-NMR , six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring, as there is no molecular symmetry. The carbons directly attached to the oxygen (C-OH) and the sulfonate group (C-SO₃) would appear at characteristic downfield shifts. Data for the related compound 4-hydroxybenzenesulfonic acid shows signals at approximately 158.56 ppm (C-OH), 136.54 ppm (C-SO₃), 127.22 ppm, and 114.40 ppm. scirp.org A similar pattern is anticipated for the 3-hydroxy isomer, with variations in the precise chemical shifts due to the different substituent positions.

Table 1: Representative ¹³C-NMR Data for Hydroxybenzenesulfonic Acid Isomers This table includes data for related isomers to provide context for the expected spectral characteristics of this compound.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Hydroxybenzenesulfonic Acid scirp.org | C-OH | 158.56 |

| C-SO₃ | 136.54 | |

| Aromatic C | 127.22 | |

| Aromatic C | 114.40 | |

| 3-Formyl-4-hydroxybenzenesulfonic Acid scirp.org | C=O | 190.12 |

| C-OH | 168.65 | |

| Aromatic C | 138.82, 135.56, 125.95, 117.75 |

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, sulfonate, and aromatic components.

Key expected vibrational frequencies include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

S=O Stretching: Strong, characteristic absorptions for the sulfonate group (SO₃), typically found in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric) regions.

C-O Stretching: A band in the 1200-1300 cm⁻¹ range.

C-S Stretching: A weaker absorption usually observed between 600-800 cm⁻¹.

Table 2: Typical FT-IR Vibrational Frequencies for Benzenesulfonate (B1194179) Derivatives This table presents generally expected absorption ranges for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Sulfonate (-SO₃) | S=O Asymmetric Stretch | 1150 - 1250 |

| S=O Symmetric Stretch | 1030 - 1080 | |

| Carbon-Oxygen | C-O Stretch | 1200 - 1300 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound, substituted with both a hydroxyl group (an auxochrome) and a sulfonate group, is expected to exhibit distinct absorption bands in the ultraviolet region. Studies on derivatives of 3-amino-4-hydroxybenzenesulfonic acid show strong absorption, and similar behavior is expected for this compound. researchgate.netresearchgate.netdntb.gov.ua The position and intensity of the maximum absorption wavelength (λmax) are sensitive to solvent polarity and pH. The synthesis of certain dyes which incorporate hydroxybenzenesulfonic acid structures is often monitored by UV-Vis spectroscopy. fao.orgchemicalbook.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, ionic compounds like this compound.

In ESI-MS, the compound is expected to be detected primarily in negative ion mode. The molecular weight of 3-hydroxybenzenesulfonic acid (the anionic component) is 174.18 g/mol . Therefore, the high-resolution mass spectrum (HRMS) would show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 173.9987. nih.gov This technique is crucial for confirming the identity of the compound in various matrices and has been used to identify related metabolites in biological samples. jneonatalsurg.comebi.ac.uk Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing further structural information based on the resulting fragmentation pattern.

Crystallographic Analysis: Single Crystal and Powder X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase of a material and assess its purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. It can be used to determine lattice parameters and is a fundamental tool for quality control in the solid-state analysis of the compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. It can provide information on the oxidation and reduction potentials of a substance and the stability of the resulting redox species. libretexts.org

The electrochemical behavior of this compound can be investigated by applying a sweeping potential to an electrode in a solution containing the compound. The phenolic hydroxyl group is susceptible to oxidation at a sufficiently positive potential. The cyclic voltammogram would reveal the potential at which this oxidation occurs. Studies on related compounds, such as 3-amino-4-hydroxybenzenesulfonic acid, have utilized CV to investigate electropolymerization and redox properties, demonstrating that this class of compounds is electrochemically active. bohrium.comelectrochemsci.orgacs.org The exact oxidation potential for this compound would be influenced by the pH of the solution and the nature of the working electrode.

In-depth Analysis of this compound: Thermal Properties Remain Uncharacterized

A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available data regarding the thermal analysis of this compound. Despite the utility of thermal analysis techniques in characterizing chemical compounds, specific studies detailing the behavior of this compound under varying temperature conditions have not been reported.

Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in determining the thermal stability, decomposition pathways, and phase transitions of materials. TGA measures the change in mass of a substance as a function of temperature or time, providing insights into its decomposition temperature and the presence of volatile components. DSC, on the other hand, measures the heat flow associated with thermal transitions, allowing for the determination of melting points, glass transitions, and heats of reaction.

While these techniques are routinely applied across chemical research and industry, specific TGA and DSC data for this compound, including thermograms and detailed decomposition or transition temperatures, are not found in the accessible scientific literature. Information is available for related compounds, such as Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, but this data cannot be extrapolated to accurately represent the thermal properties of the title compound due to structural differences.

The absence of this critical analytical data means that a detailed discussion on the advanced analytical characterization of this compound through thermal analysis cannot be provided at this time. Further research would be necessary to establish its thermal profile.

Organic Transformations and Mechanistic Investigations

Role as a Key Reagent or Synthetic Intermediate

Sodium 3-hydroxybenzenesulfonate and its related isomers serve as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group, the aromatic ring, and the sulfonate group. These functionalities allow for a range of chemical modifications, making them valuable building blocks for more complex molecules.

For instance, the related compound 4-hydroxybenzenesulfonic acid is a known synthetic intermediate used in the preparation of difluoromethyl sulfonates and Famphur Oxon, a metabolite of the organophosphate insecticide Famphur. chemicalbook.com Similarly, derivatives like sodium 3,5-dichloro-2-hydroxybenzenesulfonate are employed as reagents in the synthesis of dyes and pigments. cymitquimica.comnetascientific.com

A specific application highlighting its role as a synthetic precursor is in the formation of Schiff base ligands. The related sodium 3-formyl-4-hydroxybenzenesulfonate can be reacted with succinyldihydrazide in an aqueous solution to synthesize a specific Schiff base ligand. This ligand, in turn, reacts with copper(II) acetate (B1210297) to form a metal complex that acts as a catalyst for cyclohexane (B81311) oxidation. rsc.org While not this compound itself, this demonstrates the synthetic potential of closely related hydroxybenzenesulfonate derivatives. The presence of the hydroxyl and sulfonate groups on the benzene (B151609) ring provides a foundation for constructing larger, functional molecules for applications in catalysis and materials science. rsc.org

The general class of hydroxybenzenesulfonic acids is recognized for its utility as synthetic intermediates. chemicalbook.com This is due to the compound's water solubility, which is advantageous for various reaction conditions, and the reactivity of its functional groups. cymitquimica.com

Dynamics of Electrophilic Aromatic Substitution Reactions

The dynamics of electrophilic aromatic substitution (EAS) on the this compound ring are governed by the directing effects of its two substituents: the hydroxyl (-OH) group and the sulfonate (-SO₃⁻) group. masterorganicchemistry.comaakash.ac.in In electrophilic aromatic substitution, the incoming electrophile replaces an atom, typically hydrogen, on the aromatic ring. aakash.ac.in The reaction generally proceeds through a two-step mechanism involving the formation of a carbocation intermediate, known as a sigma complex or arenium ion. The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.com

The existing substituents on the benzene ring profoundly influence both the rate of the reaction and the position (regioselectivity) of the new substituent. mnstate.edulibretexts.org

Hydroxyl (-OH) group: This group is a powerful activating substituent and an ortho, para-director. Its lone pair of electrons can be donated to the ring through resonance, stabilizing the positive charge of the carbocation intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.org

Sulfonate (-SO₃H or -SO₃⁻) group: This group is a deactivating substituent and a meta-director. It is an electron-withdrawing group due to the electronegativity of the oxygen atoms, which destabilizes the carbocation intermediate. Attack at the meta position is favored as it avoids placing the positive charge of the intermediate directly adjacent to the positively polarized sulfur atom. libretexts.orggauthmath.com

In this compound (a meta-substituted compound), the two groups have competing influences. The powerful activating and ortho, para-directing effect of the -OH group dominates. Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group. These positions are C2, C4, and C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Hydroxybenzenesulfonate

| Position of Attack | Directing Influence of -OH (at C1) | Directing Influence of -SO₃H (at C3) | Combined Effect |

|---|---|---|---|

| C2 | ortho (Activating) | ortho (Deactivating) | Favored |

| C4 | para (Activating) | ortho (Deactivating) | Favored |

| C5 | meta (Deactivating) | meta (Directing) | Less Favored |

| C6 | ortho (Activating) | para (Deactivating) | Favored |

This table illustrates the directing effects of the hydroxyl and sulfonate groups on the benzene ring.

An example of these directing effects is seen in the sulfonation of phenol (B47542), which yields a mixture of 2-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonic acid, with the para product often being major due to reduced steric hindrance. aakash.ac.in A related reaction, the bromodesulfonation of sodium 3,5-dibromo-4-hydroxybenzenesulfonate, involves the electrophilic attack of bromine on the ring, leading to the displacement of the sulfonate group. acs.orgdatapdf.com This highlights that under certain conditions, the sulfonate group can act as a leaving group in EAS reactions.

Oxidative Transformation Pathways of Sulfonate Compounds

Hydroxybenzenesulfonate compounds can undergo various oxidative transformations, often mediated by chemical reagents, enzymes, or advanced oxidation processes (AOPs). The reaction pathway is highly dependent on the oxidant and the specific structure of the sulfonate compound.

One significant pathway involves the oxidation of the aromatic ring, leading to the formation of benzoquinones and other hydroxylated species. For example, the enzymatic oxidation of 3,5-dimethyl-4-hydroxybenzenesulfonic acid by horseradish peroxidase (HRP) or a manganese peroxidase mimic results in the formation of 2,6-dimethyl-1,4-benzoquinone and 2,6-dimethyl-1,3,4-trihydroxybenzene. nih.gov The proposed mechanism involves a two-electron oxidation of the aromatic ring to form a cation, which is then attacked by water, leading to the elimination of the sulfonate group as sulfite (B76179). nih.gov

Advanced Oxidation Processes (AOPs) are also effective in degrading phenolic sulfonates. Studies on phenol sulfonic acid (PSA) have shown high degradation efficiency using UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe(II) or Fe(III)) systems. naun.orgresearchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which attack the aromatic ring. The degradation rate is significantly influenced by factors such as pH, the concentration of hydrogen peroxide, and the presence and form of the iron catalyst. naun.org Acidic conditions (pH 3) are generally found to be optimal for these photo-Fenton processes. naun.orgresearchgate.net

Table 2: Degradation of Phenol Sulfonic Acid (PSA) by Different AOPs

| Process | pH | Key Reagents | Degradation Efficiency (in 20 min) |

|---|---|---|---|

| UV/H₂O₂ | 3 | H₂O₂ | 94.4% |

| UV/H₂O₂ | 7 | H₂O₂ | 90.9% |

| UV/H₂O₂ | 8.9 | H₂O₂ | 93.0% |

| UV/H₂O₂/Fe(II) | 3 | H₂O₂, Fe(II) | >80% (in 5 mins) |

Data compiled from a study on the degradation of phenol sulfonic acid in aqueous solution. naun.org

Conversely, in some oxidative reactions, the hydroxybenzenesulfonate moiety can be a stable terminal product. For instance, the oxidative degradation of the acid azo dye AY 36 by manganese oxide was found to yield 3-hydroxybenzenesulfonate and p-benzoquinone as the final products. researchgate.net This indicates that while the initial dye molecule is degraded, the resulting 3-hydroxybenzenesulfonate structure can be resistant to further oxidation under those specific conditions.

Mechanistic Studies of Desulfonation Reactions

Desulfonation, the removal of a sulfonic acid group from an aromatic ring, is a chemically significant reaction that is essentially the reverse of sulfonation. The mechanism of this reaction can vary depending on the reaction conditions and the substrate.

A common method for desulfonation is heating the aromatic sulfonic acid in aqueous acid, which drives the equilibrium back toward the unsubstituted aromatic compound and sulfuric acid. wikipedia.org More sophisticated methods involve metal catalysis. Research has demonstrated that phenolic compounds can be generated from hydroxybenzenesulfonic acids via desulfonation catalyzed by highly electron-rich palladium complexes. researchgate.net In the case of 4-hydroxybenzenesulfonic acid, these palladium catalysts facilitate the extrusion of sulfur trioxide (SO₃) to yield phenol. The effectiveness of the catalyst is linked to the electron-donating nature of its phosphine (B1218219) ligands. researchgate.net

Enzymatic desulfonation provides another mechanistic pathway. The peroxidase-catalyzed transformation of 3,5-dimethyl-4-hydroxybenzenesulfonic acid proceeds via an oxidative desulfonation mechanism. nih.gov The key steps are:

A two-electron oxidation of the aromatic ring by the activated peroxidase enzyme, generating a cationic intermediate.

Nucleophilic attack by a water molecule on the carbon atom bearing the sulfonate group.

Elimination of the sulfonic acid group as inorganic sulfite (SO₃²⁻) to form a benzoquinone. nih.gov

Another mechanistically distinct process is bromodesulfonation, an electrophilic substitution where bromine replaces the sulfonate group. A study on sodium 3,5-dibromo-4-hydroxybenzenesulfonate revealed that the reaction with bromine proceeds through a 2,6-dibromo-2,5-cyclohexadien-1-one intermediate. acs.orgdatapdf.com This indicates that the reaction is not a direct displacement but involves the formation of a ketone-containing intermediate before the loss of the sulfonate group.

Microbial pathways for desulfonation have also been identified. Certain bacteria can utilize aromatic sulfonates as a source of sulfur for growth. d-nb.info The mechanism in these cases is often an oxygenolytic cleavage of the carbon-sulfur bond, where an enzyme system introduces oxygen to cleave the sulfonate group from the ring, forming the corresponding phenol and releasing sulfite. d-nb.info

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Hydroxybenzenesulfonic acid |

| Difluoromethyl sulfonates |

| Famphur Oxon |

| Famphur |

| Sodium 3,5-dichloro-2-hydroxybenzenesulfonate |

| Sodium 3-formyl-4-hydroxybenzenesulfonate |

| Succinyldihydrazide |

| Copper(II) acetate |

| Cyclohexane |

| 2-Hydroxybenzenesulfonic acid |

| Sodium 3,5-dibromo-4-hydroxybenzenesulfonate |

| 3,5-Dimethyl-4-hydroxybenzenesulfonic acid |

| 2,6-Dimethyl-1,4-benzoquinone |

| 2,6-Dimethyl-1,3,4-trihydroxybenzene |

| Phenol sulfonic acid (PSA) |

| Hydrogen peroxide |

| Iron(II) |

| Iron(III) |

| Acid Yellow 36 (AY 36) |

| p-Benzoquinone |

| Sulfuric acid |

| Sulfur trioxide |

| Phenol |

| Bromine |

| 2,6-Dibromo-2,5-cyclohexadien-1-one |

Advanced Materials Science Research Applications

Integration into Polymer Science and Ionomer Development

Sodium 3-hydroxybenzenesulfonate serves as a valuable monomer or modifying agent in the synthesis of functional polymers, particularly ionomers. Ionomers are polymers that contain a small fraction of ionic groups along the polymer backbone, which can significantly influence their properties. The incorporation of the sulfonate group from this compound introduces ionic character into the polymer structure.

A primary application of such sulfonated polymers is in the development of proton exchange membranes (PEMs) for fuel cells. While the closely related isomer, sodium 4-hydroxybenzenesulfonate (B8699630), is more commonly cited in research for this purpose, the principles are analogous. These sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK), are considered promising alternatives to perfluorosulfonic acid membranes like Nafion due to their excellent thermal stability, good mechanical properties, and tunable proton conductivity. The degree of sulfonation, which can be controlled by the amount of the sulfonated monomer used during polymerization, is a critical factor that affects the membrane's performance. A higher degree of sulfonation generally leads to increased proton conductivity but can also result in excessive swelling and reduced mechanical stability.

Researchers have developed various methods to synthesize these sulfonated polymers, including direct polymerization of sulfonated monomers and post-sulfonation of existing polymers. Direct polymerization using monomers derived from compounds like sodium hydroxybenzenesulfonate allows for precise control over the degree of sulfonation. For instance, sulfonated poly(phenyl-alkane)s have been synthesized through a facile process involving the nucleophilic substitution of para-aryl-F with sodium 4-oxybenzenesulfonate, resulting in membranes with good oxidative stability and mechanical properties for use in H2/air proton exchange membrane fuel cells. st-andrews.ac.uk

The introduction of sulfonic acid groups creates hydrophilic domains within the hydrophobic polymer matrix, forming interconnected ionic channels that facilitate proton transport. rsc.org The performance of these membranes is often evaluated based on their ion exchange capacity (IEC), water uptake, and proton conductivity. For example, sulfonated fluorinated poly(arylene ether)s (SFPAEs) synthesized using sodium 4-hydroxybenzenesulfonate have shown high proton conductivity, sometimes exceeding that of Nafion, and enhanced oxidative stability. sigmaaldrich.com

Beyond fuel cells, ionomers derived from sulfonated precursors find use in other applications. For example, sulfonated polystyrenes (SPSs) can act as stabilizers for high internal phase emulsions (HIPEs), which are used to create porous polymer materials. researchgate.net The amphiphilic nature of these ionomers allows them to stabilize the oil-water interface, and the stability can be tuned by factors such as pH and salt concentration. researchgate.net

| Polymer System | Sulfonated Monomer/Precursor | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Sulfonated Poly(ether ether ketone) (SPEEK) | Sulfonated monomers (e.g., derived from sodium hydroxybenzenesulfonate) | Good thermal stability, tunable proton conductivity, good mechanical strength | Proton Exchange Membranes (PEMs) for Fuel Cells | researchgate.net |

| Sulfonated Poly(phenyl-alkane)s | Sodium 4-oxybenzenesulfonate | Excellent oxidative stability, good mechanical properties, high ion exchange capacity | Proton Exchange Membranes (PEMs) for Fuel Cells | st-andrews.ac.uk |

| Sulfonated Fluorinated Poly(arylene ether)s (SFPAEs) | Sodium 4-hydroxybenzenesulfonate | High proton conductivity (can exceed Nafion), enhanced oxidative stability | Proton Exchange Membranes (PEMs) for Fuel Cells | sigmaaldrich.com |

| Sulfonated Polystyrene (SPS) | (Not directly from this compound) | Acts as an ionomer stabilizer for emulsions | High Internal Phase Emulsions (HIPEs) for porous materials | researchgate.net |

Incorporation into Luminescent Material Systems

This compound and its isomers are effective ligands for the synthesis of luminescent coordination polymers, particularly those involving lanthanide ions. The hydroxyl group can coordinate to the metal center, while the sulfonate group acts as a counter-ion and can participate in building extended structures. These materials are of interest for applications in lighting, displays, and sensing.

Research has demonstrated the synthesis of luminescent, ladder-like coordination polymers using sodium 4-hydroxybenzenesulfonate with lanthanide ions such as Terbium (Tb), Erbium (Er), and Ytterbium (Yb). rsc.org In these structures, the lanthanide ions are bridged by the hydroxybenzenesulfonate ligands, forming one-dimensional chains. The resulting materials exhibit the characteristic luminescence of the respective lanthanide ions. rsc.org

Similarly, hydrothermal reactions involving sodium 2,4,6-trisulfo-C6H2-OH and lanthanide salts have yielded a series of lanthanide(III) sulfonate hybrids. researchgate.net Some of these complexes display strong ligand-centered luminescence in the blue-light region, while others show the characteristic sharp emission bands of the lanthanide ions. researchgate.net The specific luminescent properties depend on the lanthanide ion used and the coordination environment.

The use of hydroxybenzenesulfonate ligands can also influence the magnetic properties of the resulting complexes. Studies on lanthanide(III) trisulfonates have shown that the magnetic interactions between the metal centers can be either antiferromagnetic or ferromagnetic, depending on the specific lanthanide and the crystal structure. researchgate.net

| Material System | Hydroxybenzenesulfonate Ligand | Metal Ion(s) | Key Findings | Reference |

|---|---|---|---|---|

| 1-D Framework Compounds | Sodium 4-hydroxybenzenesulfonate | Tb, Er, Yb | Formation of isomorphous ladder-like coordination polymers with characteristic lanthanide luminescence. | rsc.org |

| Lanthanide(III) Sulfonate Hybrids | Sodium 2,4,6-trisulfo-C6H2-OH | La, Pr, Nd, Eu, Gd, Tb | Resulting complexes exhibit either broad ligand-centered luminescence or sharp, characteristic lanthanide ion emissions. | researchgate.net |

| Silver(I) Sulfonate Complexes | Sodium p-hydroxybenzenesulfonate | Ag | Formation of discrete mononuclear, dinuclear, and tetranuclear complexes with photoluminescent properties. | researchgate.net |

Application as Catalytic Ligands and Precursors

The water-soluble nature imparted by the sulfonate group makes this compound a valuable precursor for the synthesis of ligands for homogeneous catalysis, particularly in aqueous or biphasic systems. The ability to perform catalysis in water is highly desirable from a green chemistry perspective, and water-soluble catalysts can be more easily separated from organic products.

Sodium hydroxybenzenesulfonates can be chemically modified to create more complex ligands. For example, chiral ligands for asymmetric catalysis have been synthesized starting from sodium p-hydroxybenzenesulfonate. jst.go.jp These ligands, when complexed with a metal like ruthenium, can catalyze reactions such as asymmetric transfer hydrogenation in ionic liquids, with the potential for catalyst recycling. jst.go.jp

Water-soluble Schiff base ligands have also been prepared using sulfonated precursors like sodium salicylaldehyde-5-sulfonate. researchgate.net These ligands can form complexes with various transition metals (e.g., Cu(II), Ni(II), Zn(II)) that are soluble in water and can act as catalysts in aqueous media. researchgate.net The use of such water-soluble ligands allows the catalytic reaction to occur in a two-phase system, simplifying the separation of the catalyst from the product. researchgate.net

Furthermore, sodium hydroxybenzenesulfonate derivatives can be used in the synthesis of precursors for bleach and detergents. For instance, sodium 3,5,5-trimethyl hexanoyloxybenzene sulfonate, a peroxyacid bleach precursor, is synthesized from the reaction of isononanoyl chloride and anhydrous sodium phenol (B47542) sulfonate. google.com

| Application Area | Derivative/Precursor | Catalytic System/Process | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral ligands from sodium p-hydroxybenzenesulfonate | Asymmetric transfer hydrogenation | Recyclable catalyst in ionic liquids. | jst.go.jp |

| Homogeneous Catalysis | Water-soluble Schiff base ligands | Various reactions in aqueous media | Facilitates catalyst separation in two-phase systems. | researchgate.net |

| Bleach Precursor Synthesis | Sodium 3,5,5-trimethyl hexanoyloxybenzene sulfonate | Reaction with isononanoyl chloride | Synthesis of peroxyacid bleach precursors. | google.com |

Environmental Fate and Degradation Research

Microbial Biodegradation Pathways of Sulfonate Compounds

The aerobic biodegradation of aromatic sulfonates, such as Sodium 3-hydroxybenzenesulfonate, is challenging for microorganisms due to the strong carbon-sulfur bond and the hydrophilic nature of the sulfonate group, which can hinder transport across cell membranes. researchgate.net However, certain specialized bacteria have been shown to degrade simpler sulfonated aromatic compounds. nih.gov

Generally, the microbial degradation of benzenesulfonates is initiated by an enzymatic attack on the aromatic ring. One common pathway involves the action of oxygenases, which hydroxylate the ring and lead to desulfonation. For instance, in the degradation of benzenesulfonate (B1194179) by certain bacteria, the initial step is the conversion to phenol (B47542) and sulfite (B76179), a reaction dependent on NADH and oxygen. nih.gov The resulting phenol can then be further mineralized.

While specific pathways for this compound are not extensively documented, inferences can be drawn from studies on its isomers and related compounds. For example, the degradation of 4-hydroxybenzenesulfonate (B8699630) is a known metabolic step in the breakdown of other compounds like the herbicide asulam. ethz.ch In some bacterial systems, 4-aminobenzenesulfonate (B1229798) is converted to 4-hydroxybenzenesulfonate before further degradation. ethz.ch A proposed pathway for the degradation of some sulfonated aromatic compounds involves an initial desulfonation to form a dihydroxy intermediate (a catechol), which then undergoes ring cleavage.

The presence and position of substituents on the benzene (B151609) ring significantly influence biodegradability. researchgate.net For some aminobenzenesulfonic acid isomers, degradation was only observed under aerobic conditions with inocula from historically polluted sites, suggesting that specific microbial consortia are required. nih.gov Complete mineralization, including the conversion of the sulfonate group to sulfate (B86663), has been demonstrated for some isomers. nih.gov

A co-culture of different bacterial strains has been shown to be effective in the complete mineralization of a mixture of seven substituted benzenesulfonates. d-nb.info This suggests that complex microbial communities in wastewater treatment plants or contaminated environments may be necessary to achieve full degradation of such compounds.

Table 1: Examples of Microbial Degradation of Sulfonated Aromatic Compounds

| Compound | Degrading Organism/System | Key Findings | Reference(s) |

|---|---|---|---|

| Benzenesulfonate | Bacterial extract | Degradation to phenol and sulfite dependent on NADH and oxygen. | nih.gov |

| 2-Aminobenzenesulfonic acid | Bioaugmented enrichment culture | Complete mineralization with a maximum degradation rate of 1.6-1.8 g/L/day. | nih.gov |

| 4-Aminobenzenesulfonic acid | Bioaugmented enrichment culture | Complete mineralization observed. | nih.gov |

| 4-Hydroxybenzenesulfonate | Delftia acidovorans SPB1 | Not utilized as a sole carbon source. | asm.org |

| Benzene 1,3-disulfonate | Mixed bacterial culture | Conversion to catechol 4-sulfonate, followed by ortho-cleavage. | oup.com |

| Asulam | Flavobacterium sp., Curtobacterium sp., Pseudomonas sp. | Transformation to 4-aminobenzenesulfonate, then to 4-hydroxybenzenesulfonate. | ethz.ch |

Advanced Oxidation Processes (AOPs) for Sulfonate Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove persistent organic pollutants from water and wastewater. wikipedia.org These processes rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. wikipedia.org

For sulfonated aromatic compounds that are resistant to biodegradation, AOPs offer a promising remediation strategy. Several AOPs have been investigated for the degradation of various sulfonated compounds, including:

Fenton and Photo-Fenton Processes: These systems use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced with UV light (photo-Fenton).

Ozonation: Ozone (O₃) can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is an effective method for generating hydroxyl radicals.

Sulfate Radical-Based AOPs (SR-AOPs): These processes generate sulfate radicals (SO₄•⁻), which have a high redox potential and a longer half-life than hydroxyl radicals, making them effective over a wider pH range. researchgate.net Sulfate radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals.

Studies on the degradation of various sulfonated aromatic compounds have demonstrated the effectiveness of AOPs. For example, the degradation of the azo dye Acid Orange 7, a benzenesulfonate derivative, has been successfully achieved using an electrochemical Fenton system. nih.gov Similarly, UV/H₂O₂ processes have been used to degrade other sulfonated dyes like tartrazine. nih.gov The formation of hydroxylated byproducts is a common feature of these oxidative degradation pathways. mostwiedzy.pl

Table 2: Overview of Advanced Oxidation Processes for Sulfonated Compounds

| AOP Type | Oxidizing Species | General Mechanism | Applicability to Sulfonates |

|---|---|---|---|

| Fenton/Photo-Fenton | Hydroxyl radical (•OH) | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Effective for degrading sulfonated dyes and other aromatic sulfonates. |

| Ozonation | Ozone (O₃), •OH | Direct reaction with O₃ or decomposition to •OH | Used for the degradation of various organic pollutants, including some sulfonates. |

| UV/H₂O₂ | Hydroxyl radical (•OH) | H₂O₂ + hv → 2 •OH | Demonstrated to degrade sulfonated dyes and other benzenesulfonates. nih.gov |

| Sulfate Radical AOPs | Sulfate radical (SO₄•⁻) | Activation of persulfate or peroxymonosulfate | High efficiency for a wide range of contaminants over a broad pH range. researchgate.net |

Environmental Transformation and Aquatic Fate Studies

The environmental fate of this compound is largely governed by its physicochemical properties. Due to the presence of the sulfonate group, it is expected to be highly water-soluble and have a low octanol-water partition coefficient (log Pow). This suggests a low potential for bioaccumulation in aquatic organisms and limited adsorption to soil and sediment. europa.eu

Once released into the environment, this compound is likely to remain predominantly in the aqueous phase. europa.eu Its potential for long-range transport in the atmosphere is considered low due to an expected low vapor pressure. europa.eu

Given the general resistance of sulfonated aromatic compounds to biodegradation, there is a possibility that this compound could persist in aquatic environments for some time, particularly in the absence of specialized microbial populations or advanced treatment processes. nih.goveuropa.eu

While specific studies on the aquatic toxicity of this compound are limited, data for other benzenesulfonates, such as linear alkylbenzene sulfonates (LAS), indicate that toxicity to aquatic organisms can vary depending on the specific structure of the compound. santos.comnih.gov For example, the toxicity of LAS to fish and invertebrates is influenced by the length of the alkyl chain. scbt.com

Table 3: Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior | Rationale | Reference(s) |

|---|---|---|---|

| Water | High persistence and mobility | High water solubility, low biodegradation potential | europa.eu |

| Soil/Sediment | Low adsorption | High water solubility, low log Pow | europa.eu |

| Air | Low potential for long-range transport | Low vapor pressure | europa.eu |

| Biota | Low potential for bioaccumulation | Low log Pow | europa.eu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.